Dimethylnitrophenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

80182-27-0 |

|---|---|

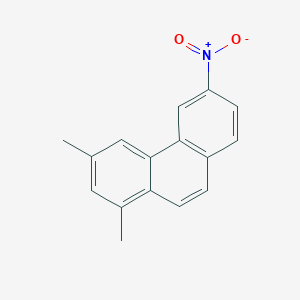

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1,3-dimethyl-6-nitrophenanthrene |

InChI |

InChI=1S/C16H13NO2/c1-10-7-11(2)14-6-4-12-3-5-13(17(18)19)9-15(12)16(14)8-10/h3-9H,1-2H3 |

InChI Key |

XXFQGLGUSGDJFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C2=C1)C=C(C=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Dimethylnitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dimethylnitrophenanthrene, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Given the limited direct research on these specific compounds, this document synthesizes information from related molecules and general methodologies in the field. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences, highlighting potential areas for future investigation.

Identifying the Isomers of this compound

Phenanthrene is a polycyclic aromatic hydrocarbon with a three-ring structure, offering ten possible substitution positions. The isomers of this compound are determined by the various placements of two methyl (-CH₃) groups and one nitro (-NO₂) group on this phenanthrene backbone.

The systematic naming of these isomers follows IUPAC nomenclature, where the positions of the substituents are indicated by numbers. For example, an isomer could be named 1,2-dimethyl-3-nitrophenanthrene. The sheer number of possible constitutional isomers is extensive. A systematic approach to identifying all possibilities would involve considering all unique combinations of substituent positions on the phenanthrene ring.

Due to the vast number of potential isomers and the lack of specific studies on most of them, this guide will focus on general properties and methodologies applicable to this class of compounds rather than an exhaustive enumeration of every conceivable isomer.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound Isomers

| Property | Predicted Value/Trend | Rationale |

| Molecular Weight | 251.28 g/mol | Based on the molecular formula C₁₆H₁₃NO₂. |

| Melting Point | Expected to be higher than phenanthrene (101 °C). | Increased molecular weight and potential for intermolecular interactions due to the nitro group. The specific isomer will have a unique melting point based on its symmetry and packing efficiency in the crystal lattice. |

| Boiling Point | Expected to be significantly higher than phenanthrene (340 °C). | Increased molecular weight and polarity. |

| Solubility | Generally low in water. Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | The nonpolar phenanthrene backbone dominates, but the nitro group will slightly increase polarity compared to dimethylphenanthrene. |

| LogP | Expected to be high. | The lipophilic nature of the phenanthrene ring system will be the primary driver of a high octanol-water partition coefficient. |

Synthesis and Experimental Protocols

Direct experimental protocols for the synthesis of specific this compound isomers are not well-documented. However, a general approach would involve the nitration of a dimethylphenanthrene precursor. The nitration of PAHs is a well-established reaction, typically involving electrophilic aromatic substitution.

General Experimental Protocol for Nitration of Dimethylphenanthrene

This protocol is a generalized procedure based on methods for the nitration of phenanthrene and other aromatic compounds.[1] The specific conditions may require optimization for different dimethylphenanthrene isomers.

Materials:

-

A specific isomer of dimethylphenanthrene

-

Fuming nitric acid (HNO₃)

-

Acetic anhydride ((CH₃CO)₂O) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Dissolution: Dissolve the starting dimethylphenanthrene isomer in a suitable solvent such as acetic anhydride or dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., fuming nitric acid, or a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution while stirring. The choice of nitrating agent and solvent can influence the regioselectivity of the nitration.

-

Reaction: Allow the reaction to proceed at a low temperature for a specified time (e.g., 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product, which will likely be a mixture of isomers, using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: The structure of the purified isomers should be confirmed using modern analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the phenanthrene ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of the nitro group (strong absorptions typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).

Experimental Workflow Diagram

Caption: A general experimental workflow for the synthesis and characterization of this compound isomers.

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound isomers are lacking, research on other nitrated PAHs provides valuable insights into their potential toxicological and pharmacological effects. Nitrated PAHs are known environmental contaminants and are often found to be more mutagenic and carcinogenic than their parent PAHs.

The toxicity of nitrated phenanthrenes has been demonstrated to be greater than that of phenanthrene itself, with evidence of hepatotoxicity in animal models.[2] The biological activity of nitrated PAHs is often linked to their metabolic activation.

Postulated Metabolic Activation Pathway

The metabolic activation of nitrated PAHs is a critical step in their mechanism of toxicity. This process typically involves the reduction of the nitro group to a reactive hydroxylamine, which can then form adducts with DNA and proteins, leading to mutations and cellular damage.

Caption: Postulated metabolic activation pathway for this compound leading to cellular damage.

Future Directions

The field of this compound research is largely unexplored. Future studies should focus on:

-

Systematic Synthesis and Characterization: The synthesis and unambiguous structural determination of a library of this compound isomers are essential for any further investigation.

-

Toxicological and Pharmacological Screening: A comprehensive evaluation of the biological activities of these isomers is needed to understand their potential as toxins or therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the positions of the methyl and nitro groups influence the biological activity will be crucial for designing compounds with specific properties.

-

Metabolism and Mechanistic Studies: Elucidating the metabolic pathways and mechanisms of action will provide a deeper understanding of their effects at the molecular level.

This guide provides a starting point for researchers interested in the isomers of this compound. While direct data is scarce, the principles of organic synthesis, analytical chemistry, and toxicology of related compounds offer a solid framework for future research in this promising area.

References

- 1. Di- and trinitrophenanthrenes: synthesis, separation, and reduction property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of polycyclic aromatic hydrocarbons. II. Effect of NO2-nitrated phenanthrene and pyrene on blood chemistry in rats | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Synthesis and Characterization of Novel Dimethylnitrophenanthrene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of novel dimethylnitrophenanthrene derivatives. These compounds are of significant interest in medicinal chemistry due to the established bioactivity of the phenanthrene scaffold, which is found in numerous natural products and synthetic molecules with anticancer, anti-inflammatory, and other therapeutic properties. The introduction of dimethyl and nitro substituents onto the phenanthrene core allows for the fine-tuning of its physicochemical and pharmacological properties, opening avenues for the development of new therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached in a stepwise manner, beginning with the construction of a dimethylphenanthrene core, followed by a regioselective nitration reaction. Several classical methods exist for the synthesis of the phenanthrene skeleton, including the Bardhan-Sengupta synthesis, the Haworth synthesis, and the Pschorr cyclization.

A versatile and efficient method for the preparation of specific dimethylphenanthrene isomers involves a multi-step sequence starting from appropriately substituted precursors. For instance, 2,7-dimethylphenanthrene can be synthesized from 4,4'-dimethyldiphenic acid. This process typically involves the reduction of the carboxylic acid groups to alcohols, conversion to bromomethyl groups, and subsequent cyclization.

Experimental Protocol: Synthesis of 2,7-Dimethylphenanthrene

This protocol is adapted from established methods for phenanthrene synthesis.

Step 1: Reduction of Dimethyl 4,4'-dimethyldiphenate

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of dimethyl 4,4'-dimethyldiphenate in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours, then quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 4,4'-bis(hydroxymethyl)-2,2'-dimethylbiphenyl.

Step 2: Bromination of 4,4'-bis(hydroxymethyl)-2,2'-dimethylbiphenyl

-

The diol from the previous step is dissolved in anhydrous dichloromethane (DCM).

-

Phosphorus tribromide (PBr₃) is added dropwise at 0 °C, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched with ice water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 4,4'-bis(bromomethyl)-2,2'-dimethylbiphenyl.

Step 3: Cyclization to 9,10-Dihydro-2,7-dimethylphenanthrene

-

The dibromide is dissolved in anhydrous THF and cooled to -78 °C.

-

A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for 2 hours at this temperature.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated.

Step 4: Dehydrogenation to 2,7-Dimethylphenanthrene

-

The crude 9,10-dihydro-2,7-dimethylphenanthrene is mixed with 10% palladium on charcoal (Pd/C).

-

The mixture is heated at 250 °C for 4 hours under an inert atmosphere.

-

After cooling, the mixture is dissolved in toluene, filtered through a pad of celite, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 2,7-dimethylphenanthrene.

Experimental Protocol: Nitration of 2,7-Dimethylphenanthrene

The nitration of the dimethylphenanthrene core is a critical step to introduce the nitro functional group, which is known to modulate the biological activity of many compounds. A standard and effective method for the nitration of polycyclic aromatic hydrocarbons is the use of a mixed acid solution.[1]

-

2,7-Dimethylphenanthrene is dissolved in a minimal amount of acetic anhydride at 0 °C.

-

A pre-cooled (0 °C) mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:1 ratio is added dropwise to the stirred solution of the phenanthrene derivative. The temperature is carefully maintained below 5 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed thoroughly with water until the washings are neutral and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the desired this compound derivative(s). The regioselectivity of the nitration can be influenced by the substitution pattern of the starting material and the reaction conditions.

Characterization of this compound Derivatives

The synthesized novel this compound derivatives must be thoroughly characterized to confirm their structure and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected characterization data for a hypothetical novel derivative, 3,6-dimethyl-9-nitrophenanthrene, based on known data for similar compounds.[2][3][4][5]

Table 1: NMR Spectroscopic Data for 3,6-Dimethyl-9-nitrophenanthrene

| Technique | Description | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Aromatic Protons | 7.5 - 9.0 (complex multiplet pattern) |

| Methyl Protons | 2.5 - 2.8 (two singlets) | |

| ¹³C NMR | Aromatic Carbons | 120 - 150 |

| Carbon bearing Nitro Group | ~145-150 | |

| Methyl Carbons | 20 - 25 |

Table 2: IR and Mass Spectrometric Data for 3,6-Dimethyl-9-nitrophenanthrene

| Technique | Description | Expected Values |

| IR Spectroscopy | N-O asymmetric stretch | 1510 - 1550 cm⁻¹ |

| N-O symmetric stretch | 1330 - 1370 cm⁻¹ | |

| C-H aromatic stretch | ~3050 cm⁻¹ | |

| C-H aliphatic stretch | ~2950 cm⁻¹ | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z corresponding to C₁₆H₁₃NO₂ |

| Fragmentation | Loss of NO₂, loss of methyl groups |

Biological Activity and Signaling Pathways

Phenanthrene derivatives have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[6][7][8] The introduction of nitro and methyl groups can significantly influence these properties. For instance, many anticancer agents exert their effects by modulating key cellular signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MEK/ERK pathways are two such critical signaling cascades that are often dysregulated in cancer.[9][10][11] Novel this compound derivatives could potentially act as inhibitors of one or both of these pathways.

Hypothetical Mechanism of Action via the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[2][9] Its aberrant activation is a hallmark of many cancers. A novel this compound derivative could potentially inhibit this pathway at various nodes, leading to the induction of apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and hypothetical inhibition.

Experimental Workflow for Biological Evaluation

To assess the biological activity of the newly synthesized this compound derivatives, a systematic workflow is essential. This workflow would typically involve in vitro assays to determine cytotoxicity and mechanism of action.

Caption: Workflow for biological evaluation of derivatives.

Conclusion

The synthesis and characterization of novel this compound derivatives represent a promising area of research for the development of new therapeutic agents. By leveraging established synthetic methodologies and a systematic approach to characterization and biological evaluation, researchers can explore the vast chemical space offered by this scaffold. The potential for these compounds to modulate key signaling pathways implicated in diseases such as cancer warrants further investigation and could lead to the discovery of potent and selective drug candidates.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenanthrene [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 688. Electrophilic substitution. Part III. The nitration of phenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Spectroscopic Profile of 3,6-Dimethyl-4-nitrophenanthrene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 3,6-Dimethyl-4-nitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the anticipated spectroscopic characteristics based on the known properties of the parent molecule, 3,6-dimethylphenanthrene, and the well-established effects of nitro group substitution on aromatic systems. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,6-Dimethyl-4-nitrophenanthrene. These predictions are derived from existing data for 3,6-dimethylphenanthrene and the known spectroscopic shifts induced by a nitro group on a phenanthrene core.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-2 | 7.5 - 8.0 | m | - |

| H-5 | 8.5 - 8.8 | s | - |

| H-7, H-8 | 7.4 - 7.8 | m | - |

| H-9, H-10 | 7.7 - 8.2 | m | - |

| 3-CH₃ | 2.5 - 2.7 | s | - |

| 6-CH₃ | 2.5 - 2.7 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | 130 - 135 |

| C-4 | 145 - 150 |

| C-6 | 130 - 135 |

| Aromatic C-H | 120 - 130 |

| Quaternary Aromatic C | 130 - 140 |

| 3-CH₃ | 20 - 25 |

| 6-CH₃ | 20 - 25 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1370 - 1330 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 870 - 830 | Medium |

| C-H Bend (out-of-plane) | 900 - 675 | Strong |

Table 4: Predicted UV-Vis Spectroscopic Data

| Transition | Predicted λmax (nm) | Solvent |

| π → π* | 250 - 380 | Ethanol or Cyclohexane |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 251.09 |

| [M-NO₂]⁺ | 205.09 |

| [M-O]⁺ | 235.09 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,6-Dimethyl-4-nitrophenanthrene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 3,6-Dimethyl-4-nitrophenanthrene in a UV-grade solvent (e.g., ethanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Scan the sample from a suitable starting wavelength (e.g., 800 nm) to a suitable ending wavelength (e.g., 200 nm).

-

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid, non-volatile compound, techniques like Electron Ionization (EI) with a direct insertion probe or Electrospray Ionization (ESI) after dissolving in a suitable solvent can be used.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Magnetic Sector).

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize spray and ion transfer parameters to maximize the signal of the molecular ion.

-

The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

-

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the spectroscopic analysis of 3,6-Dimethyl-4-nitrophenanthrene.

Environmental Sources, Fate, and Toxicological Profile of Dimethylnitrophenanthrene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

Dimethylnitrophenanthrene (DMNP) compounds are a subclass of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) characterized by a phenanthrene backbone substituted with two methyl groups and at least one nitro group. While specific data on DMNPs are scarce in scientific literature, this guide synthesizes available information on related compounds, including methylated PAHs and nitrophenanthrenes, to provide a comprehensive overview of their likely environmental sources, fate, and toxicological implications. The primary sources of DMNPs are anthropogenic, stemming from incomplete combustion processes, particularly from diesel engine exhaust. Their environmental fate is governed by their low water solubility and high affinity for particulate matter, leading to persistence in soil and sediment. Toxicological data on analogous compounds suggest that DMNPs may exhibit genotoxicity and carcinogenicity, likely mediated through metabolic activation and interaction with cellular pathways such as the aryl hydrocarbon receptor (AhR) signaling cascade. This document outlines current analytical approaches for the detection of related compounds and provides a framework for future research into the specific environmental and health impacts of DMNPs.

Environmental Sources and Formation

Dimethylnitrophenanthrenes are not naturally occurring and are primarily formed through anthropogenic activities. The main sources are believed to be:

-

Incomplete Combustion: Similar to other nitro-PAHs, DMNPs are likely formed during the incomplete combustion of organic materials containing phenanthrene and nitrogen oxides. Diesel engine exhaust is a significant source of nitro-PAHs and likely a primary contributor of DMNPs to the environment.[1][2][3]

-

Atmospheric Transformation: Parent dimethylphenanthrenes, which are components of crude oil and coal, can undergo atmospheric nitration. This process involves reactions with nitrogen oxides (NOx) in the gas phase or on the surface of airborne particulate matter, particularly in the presence of sunlight.[4]

While direct quantitative data for DMNP emissions are not available, the presence of various nitrophenols and nitropyrenes in diesel exhaust particles suggests that DMNPs are also likely to be present.[5]

Environmental Fate

The environmental behavior of DMNPs is dictated by their physicochemical properties, which are similar to other high molecular weight PAHs.

-

Partitioning and Transport: Due to their low aqueous solubility and high octanol-water partition coefficients (Kow), DMNPs are expected to adsorb strongly to particulate matter in the atmosphere, water, and soil. This association with particles facilitates their long-range transport in the atmosphere and their deposition into terrestrial and aquatic ecosystems.

-

Persistence and Degradation: DMNPs are anticipated to be persistent in the environment. Their degradation is likely to occur through two primary mechanisms:

-

Photodegradation: In the atmosphere and on surfaces exposed to sunlight, DMNPs may undergo photodegradation. The efficiency of this process depends on factors such as the intensity of solar radiation and the matrix in which the compounds are present.

-

Biodegradation: Microbial degradation of DMNPs is expected to be a slow process. Studies on methylated phenanthrenes have shown that the presence and position of methyl groups can influence the rate of biodegradation.[6][7] While some microorganisms are capable of degrading PAHs and nitro-PAHs, the additional methyl groups on DMNPs may hinder enzymatic attack.

-

Quantitative Data Summary

| Compound Class | Matrix | Concentration Range | Location/Source | Reference |

| Methylated PAHs | Sewage Sludge | 48 to 479 ng/g dw | Northeastern China | [8] |

| Phenanthrene | Diesel Exhaust Particles | High abundance | Medium-duty diesel engine | [2] |

| 1-Nitropyrene | Diesel Exhaust Particulate Matter | ~2 µg/g | Standard Reference Material 1650 | [3] |

| 4-Nitrophenol | Diesel Exhaust Particles | 0.23 to 29.5 µg/km | Diesel engines | [5] |

dw: dry weight

Experimental Protocols

Detailed and validated experimental protocols specifically for the analysis of DMNPs are not established. However, methods for the analysis of PAHs, alkylated PAHs, and nitro-PAHs in various environmental matrices can be adapted.

Sample Preparation and Extraction

Objective: To extract DMNPs from environmental matrices such as soil, sediment, or air particulate matter.

General Procedure for Soil/Sediment:

-

Sample Pre-treatment: Samples are typically freeze-dried, ground to a fine powder, and homogenized to ensure representativeness.[6]

-

Extraction:

-

Soxhlet Extraction: A traditional and robust method involving continuous extraction with an organic solvent (e.g., a mixture of acetone and n-hexane) for several hours.[9]

-

Ultrasonic Extraction: A faster method where the sample is sonicated in a solvent mixture (e.g., acetone/n-hexane) to enhance extraction efficiency.[6][8]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern and efficient technique that uses elevated temperature and pressure to reduce extraction time and solvent consumption.

-

-

Cleanup: The crude extract is then cleaned to remove interfering compounds. This often involves column chromatography using silica gel or alumina.

Instrumental Analysis

Objective: To separate, identify, and quantify DMNP isomers.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC):

-

Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5MS) is typically used for the separation of PAHs and their derivatives.

-

Injection: Splitless injection is commonly employed for trace analysis to maximize the amount of analyte introduced into the column.

-

Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interaction with the stationary phase.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization is the most common method for PAHs.

-

Detection: The mass spectrometer can be operated in full scan mode for identification or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity in quantification.[10][11][12]

-

Alternative Technique: High-Performance Liquid Chromatography (HPLC) with Fluorescence and/or Mass Spectrometric Detection

For more polar metabolites or when derivatization is not desired, HPLC coupled with a fluorescence detector (FLD) or a mass spectrometer (LC-MS/MS) can be utilized.[13]

Visualization of Pathways and Workflows

Proposed Metabolic Activation Pathway of Dimethylphenanthrene

References

- 1. Diesel exhaust particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aaqr.org [aaqr.org]

- 3. Quantitation of nitro- and dinitropolycyclic aromatic hydrocarbons in diesel exhaust particulate matter (Journal Article) | OSTI.GOV [osti.gov]

- 4. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of genotoxic nitro-PAH compounds in fish exposed to ambient nitrite and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. gcms.cz [gcms.cz]

- 11. Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

Toxicological Assessment of Nitrated and Methylated Phenanthrene Derivatives: An In-depth Technical Guide

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are widespread environmental contaminants, primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1][2][3] The addition of nitro (-NO2) and methyl (-CH3) groups to the basic PAH structure can significantly alter their chemical and toxicological properties.[4][5] Nitrated PAHs (NPAHs) and methylated PAHs are of particular concern due to their potential for increased genotoxicity, mutagenicity, and carcinogenicity compared to their parent compounds.[2][4][6]

This technical guide outlines the current understanding of the toxicology of nitrated and methylated phenanthrene derivatives, providing an overview of their mechanisms of action, experimental protocols for their assessment, and a summary of available data.

Mechanisms of Toxicity

The toxicity of nitrated and methylated phenanthrene derivatives is complex and can be mediated through several mechanisms.

Genotoxicity and Mutagenicity

Many NPAHs are direct-acting mutagens and genotoxicants, meaning they do not require metabolic activation to exert their harmful effects on DNA.[6] The genotoxicity of NPAHs often increases with the number of nitro groups.[6] In contrast, parent PAHs typically require metabolic activation by cytochrome P450 enzymes to form reactive metabolites that can bind to DNA and cause mutations.[6]

Aryl Hydrocarbon Receptor (AHR) Signaling

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs.[5] Upon binding to a PAH ligand, the AHR translocates to the nucleus and dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the increased expression of target genes, including cytochrome P450 enzymes like CYP1A1.[5]

While the induction of CYP1A1 is a well-established biomarker for AHR activation, its role in predicting broader toxicological outcomes is not always straightforward.[5] Some studies have shown that CYP1A induction does not always correlate with morphological or behavioral effects.[5]

Experimental Protocols for Toxicological Assessment

A variety of in vitro and in vivo assays are employed to assess the toxicology of nitrated and methylated phenanthrene derivatives.

In Vitro Genotoxicity Assays

-

SOS/Chromotest: This is a bacterial short-term assay that measures the induction of the SOS DNA repair system in E. coli as an indicator of genotoxicity.[6]

-

Salmonella (Ames) Mutagenicity Assay: This bacterial reverse mutation assay uses various strains of Salmonella typhimurium with pre-existing mutations to detect the mutagenic potential of a chemical.[7]

In Vivo Developmental Toxicity Assays

The zebrafish (Danio rerio) embryo is a widely used model organism for assessing the developmental toxicity of PAHs. Its rapid external development and optical transparency allow for detailed morphological and behavioral assessments.[1][5]

Experimental Workflow for Zebrafish Developmental Toxicity Assay

Quantitative Data Summary

Due to the lack of specific data for "Dimethylnitrophenanthrene," this section provides a conceptual framework for how quantitative data on related compounds could be presented. The following tables are illustrative and based on the types of data found in the literature for other PAHs.

Table 1: Genotoxicity of Selected Nitrated PAHs

| Compound | Assay | Result | Reference |

| Dinitropyrenes | SOS/Chromotest | High genotoxic potency | [6] |

| Nitroarenes (general) | SOS/Chromotest | Potency increases from bicyclic to tetracyclic systems | [6] |

Table 2: Developmental Toxicity of Selected PAHs in Zebrafish

| Compound | Endpoint | EC50 / LC50 (µM) | Reference |

| Benzo[k]fluoranthene | Multiple endpoints | - | [1] |

| Naphtho[2,3-e]pyrene | Multiple endpoints | - | [1] |

| Dibenz[a,h]anthracene | Multiple endpoints | - | [1] |

Note: Specific EC50/LC50 values were not provided in the abstracts of the search results, but this table illustrates how such data would be structured.

Signaling Pathways

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Conclusion

The toxicological assessment of nitrated and methylated phenanthrene derivatives is a critical area of research due to their widespread environmental presence and potential for significant adverse health effects. While specific data for "this compound" is lacking, the broader class of compounds exhibits well-documented genotoxic and developmental toxicities, often mediated through the AHR signaling pathway. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to approach the toxicological evaluation of these complex molecules. Further research is needed to elucidate the specific structure-activity relationships that govern the toxicity of individual nitrated and methylated phenanthrene isomers.

References

- 1. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACP - Polycyclic aromatic hydrocarbons (PAHs) and their alkylated, nitrated and oxygenated derivatives in the atmosphere over the Mediterranean and Middle East seas [acp.copernicus.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. mdpi.com [mdpi.com]

- 5. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The genotoxicity of unsubstituted and nitrated polycyclic aromatic hydrocarbons. | Semantic Scholar [semanticscholar.org]

- 7. Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil) - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Nitrated Phenanthrenes: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of nitrated phenanthrenes represents a fascinating chapter in the history of natural product chemistry and synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of these compounds, with a particular focus on the pioneering work that led to their isolation, characterization, and the subsequent understanding of their biological significance. From the early isolations of aristolochic acids from medicinal plants to the first synthetic endeavors, this document traces the scientific journey that unveiled a class of molecules with potent biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational studies in this field. All quantitative data has been summarized into structured tables, and detailed historical experimental protocols are provided for key experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the concepts discussed.

Historical Context of the Discovery

The story of nitrated phenanthrenes is intrinsically linked to the study of natural products, particularly those derived from plants of the Aristolochia genus. For centuries, these plants were used in traditional medicine across various cultures. However, it wasn't until the mid-20th century that the chemical constituents responsible for their purported therapeutic and toxic effects began to be elucidated.

A pivotal moment in this discovery timeline was the isolation of aristolochic acids. In 1953, Gänshirt isolated these compounds from several Aristolochia species and determined their concentrations.[1] This was followed by the crucial work of Pailer and his colleagues at the University of Vienna, who were instrumental in determining the chemical structures of several of these nitrophenanthrene carboxylic acids.[1] These early studies laid the groundwork for understanding a new class of natural products.

Parallel to the exploration of naturally occurring nitrated phenanthrenes, synthetic chemists were investigating the reactivity of the phenanthrene nucleus. Phenanthrene itself was discovered in coal tar in 1872.[2] Early studies on the electrophilic substitution of phenanthrene, including nitration, were crucial in understanding the chemical properties of this aromatic system. While early reports on the nitration of phenanthrene existed, it was the work of scientists like Schmidt and Heinle, and later Dewar and coworkers, that began to systematically investigate the formation of mononitrophenanthrenes.

The convergence of these two research streams—natural product isolation and synthetic methodology—led to a deeper understanding of the chemistry and biology of nitrated phenanthrenes. The initial discovery of the biological activity of aristolochic acids, including their antimicrobial and cytotoxic properties, spurred further interest in this class of compounds.[3][4] However, this initial enthusiasm was later tempered by the discovery of their potent nephrotoxicity and carcinogenicity, a revelation that has had significant implications for public health and drug development.

Quantitative Data

The early quantitative analysis of nitrated phenanthrenes, particularly aristolochic acids in plant materials, was a challenging endeavor. The development of chromatographic techniques was instrumental in enabling the separation and quantification of these compounds. The following tables summarize some of the historical quantitative data.

| Plant Species | Aristolochic Acid I (mg/kg) | Aristolochic Acid II (mg/kg) | Reference |

| Aristolochia fangchi | 437 - 668 | Not reported as major | Lee et al., 2001 |

| Aristolochia contorta | < 1 - 115 | Major component | Lee et al., 2001 |

Table 1: Quantitative Analysis of Aristolochic Acids in Aristolochia Species. This table presents early 21st-century findings on the concentration of major aristolochic acids in different Aristolochia species, highlighting the variability of these compounds in nature.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Phenanthrene | 178.23 | 101 | PubChem |

| 9-Nitrophenanthrene | 223.23 | 116-118 | Vendor Data |

| Aristolochic Acid I | 341.28 | 281-286 (decomposes) | Merck Index |

| Aristolochic Acid II | 311.25 | ~275 (decomposes) | Merck Index |

Table 2: Physicochemical Properties of Phenanthrene and Key Nitrated Derivatives. This table provides a comparison of the fundamental physicochemical properties of the parent hydrocarbon and some of its important nitrated derivatives.

Experimental Protocols

The following protocols are based on historical accounts of the experimental methods used in the mid-20th century for the isolation and synthesis of nitrated phenanthrenes. These have been reconstructed to provide a sense of the techniques available to researchers at the time.

Isolation of Aristolochic Acids from Aristolochia species (circa 1950s)

This protocol is a representation of the methods that would have been used for the extraction and purification of aristolochic acids from plant material.

1. Extraction:

- Dried and powdered plant material (e.g., roots of Aristolochia clematitis) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol in a Soxhlet apparatus.

- The solvent is then removed under reduced pressure to yield a crude extract.

2. Acid-Base Fractionation:

- The crude extract is dissolved in a suitable organic solvent (e.g., chloroform) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to extract the acidic components, including aristolochic acids.

- The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the aristolochic acids.

- The precipitate is collected by filtration and dried.

3. Column Chromatography:

- The crude aristolochic acid mixture is further purified by column chromatography.

- A glass column is packed with an adsorbent such as alumina or silica gel.

- The sample is loaded onto the top of the column and eluted with a series of solvents of increasing polarity (e.g., a gradient of petroleum ether, benzene, and chloroform).

- Fractions are collected and the solvent is evaporated. The purity of the fractions is monitored by techniques such as melting point determination and paper chromatography.

4. Recrystallization:

- The fractions containing the desired aristolochic acid are combined and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure crystals.

Synthesis of 9-Nitrophenanthrene (Historical Method)

This protocol describes a typical laboratory-scale synthesis of 9-nitrophenanthrene based on early 20th-century electrophilic nitration methods.

1. Reaction Setup:

- A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of phenanthrene in a solvent such as glacial acetic acid or carbon tetrachloride.

2. Nitration:

- The flask is cooled in an ice bath.

- A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride, is added dropwise from the dropping funnel while maintaining a low temperature (typically below 10°C) to control the reaction and minimize the formation of byproducts.

- After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

3. Work-up:

- The reaction mixture is poured onto crushed ice, and the precipitated crude 9-nitrophenanthrene is collected by filtration.

- The crude product is washed with water to remove residual acids, followed by a wash with a dilute solution of sodium carbonate to neutralize any remaining acid, and finally with water again until the washings are neutral.

4. Purification:

- The crude 9-nitrophenanthrene is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure product. The purity is confirmed by its melting point.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the discovery and study of nitrated phenanthrenes.

Caption: Signaling pathway of aristolochic acid-induced toxicity.

Caption: Experimental workflow for natural product discovery.

References

- 1. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The isolation and structural elucidation of novel derivatives of aristolochic acid from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0087832B2 - Process for the removal of aromatic compounds from hydrocarbons - Google Patents [patents.google.com]

A Theoretical Investigation of the Molecular Structure of Dimethylnitrophenanthrene: A Methodological Whitepaper

Introduction

Dimethylnitrophenanthrenes, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are of significant interest to researchers in environmental science and toxicology due to their potential mutagenic and carcinogenic properties. A thorough understanding of their three-dimensional molecular structure is paramount for elucidating structure-activity relationships, predicting their environmental fate, and designing potential remediation strategies.

This whitepaper provides a comprehensive overview of the theoretical methods employed to calculate the molecular structure and electronic properties of Dimethylnitrophenanthrene isomers. The methodologies detailed are grounded in quantum chemical calculations, primarily Density Functional Theory (DFT), which has been successfully applied to a wide range of organic molecules, including various phenanthrene derivatives. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals engaged in the computational analysis of small organic molecules.

Theoretical Methodology

The primary computational approach for determining the molecular structure of this compound isomers is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for systems of this size.

Computational Parameters

A typical computational study of this compound would employ the following parameters. These are summarized in Table 1.

| Parameter | Specification | Rationale |

| Computational Method | Density Functional Theory (DFT) | Provides a good compromise between accuracy and computational expense for medium-sized organic molecules. |

| Functional | Becke, 3-parameter, Lee-Yang-Parr (B3LYP) | A widely used and well-validated hybrid functional for organic molecules, known for its reliability in predicting geometries and electronic properties. |

| Basis Set | 6-31G(d,p) or 6-31+G* | Pople-style basis sets that include polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms, which are important for accurately describing the electronic structure of molecules with heteroatoms like oxygen and nitrogen. |

| Solvation Model | Polarizable Continuum Model (PCM) | Can be used to simulate the influence of a solvent environment on the molecular structure and properties. Water and dichloromethane are common choices. |

| Software | Gaussian, ORCA, Spartan, etc. | Standard quantum chemistry software packages that implement the aforementioned methods. |

Experimental Protocols: A Step-by-Step Computational Workflow

The process for the theoretical calculation of the molecular structure of a this compound isomer is outlined below:

-

Initial Structure Generation: A 2D or 3D model of the desired this compound isomer is constructed using a molecular modeling software. The positions of the methyl and nitro groups on the phenanthrene backbone are specified.

-

Geometry Optimization: A geometry optimization calculation is performed using the chosen DFT functional and basis set. This process iteratively adjusts the positions of the atoms to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

-

-

Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

HOMO-LUMO energy gap: Provides insight into the molecule's chemical reactivity and electronic excitation properties.

-

Dipole moment: Indicates the overall polarity of the molecule.

-

Mulliken atomic charges: Describes the distribution of electron density among the atoms.

-

-

Analysis of Results: The calculated geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties are analyzed and compared with available experimental data for similar molecules or used to predict the molecule's behavior.

Illustrative Data Presentation

The following tables present illustrative quantitative data for a hypothetical 1,3-dimethyl-6-nitrophenanthrene isomer, as would be obtained from the theoretical calculations described above.

Table 2: Illustrative Optimized Geometric Parameters for 1,3-dimethyl-6-nitrophenanthrene

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.37 - 1.45 |

| C-N | 1.48 |

| N-O | 1.23 |

| C-H | 1.09 |

| C-C (methyl) | 1.52 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-N-O | 117 |

| O-N-O | 126 |

| H-C-H (methyl) | 109.5 |

| Dihedral Angles (°) | |

| C-C-N-O | 25.4 |

Table 3: Illustrative Calculated Electronic Properties for 1,3-dimethyl-6-nitrophenanthrene

| Property | Value |

| Energy of HOMO (eV) | -6.25 |

| Energy of LUMO (eV) | -2.89 |

| HOMO-LUMO Gap (eV) | 3.36 |

| Dipole Moment (Debye) | 4.12 |

| Total Energy (Hartree) | -875.432 |

Visualization of the Computational Workflow

The logical flow of the theoretical calculation process can be visualized as a workflow diagram.

Caption: Workflow for the theoretical calculation of this compound molecular structure.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical calculation of the molecular structure of this compound isomers. While specific data for this class of molecules is not yet prevalent in the literature, the methodologies described herein, centered around Density Functional Theory, provide a robust framework for researchers to conduct such investigations. The illustrative data and workflow visualization serve as a practical guide for planning and executing computational studies aimed at elucidating the structural and electronic properties of these environmentally relevant compounds. The insights gained from such theoretical work are invaluable for understanding their reactivity, toxicity, and ultimate impact on biological systems.

Navigating the Solubility and Stability of Dimethylnitrophenanthrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitro-PAHs are a class of compounds that are of significant interest due to their biological activities. The introduction of both methyl and nitro groups to the phenanthrene scaffold can significantly alter its properties, influencing its interaction with biological targets and its behavior in various solvent systems. Accurate characterization of solubility and stability is a prerequisite for any meaningful investigation into the potential applications of dimethylnitrophenanthrene. This document serves as a practical resource for scientists and researchers, offering insights into predicting and experimentally determining these key characteristics.

Solubility of this compound: An Estimation Based on Analogs

Direct experimental data on the solubility of specific this compound isomers in organic solvents is scarce. However, by examining the solubility of structurally related compounds, such as the parent phenanthrene and dinitronaphthalene, we can infer the likely solubility behavior of this compound.

The solubility of a non-polar compound like phenanthrene is generally higher in non-polar and polar aprotic solvents. The presence of nitro groups, which are polar, can increase the compound's polarity and may enhance its solubility in more polar organic solvents. The methyl groups, being non-polar, will slightly increase the lipophilicity.

Table 1: Solubility of Phenanthrene in Various Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~20 | Ambient |

| Dimethyl Sulfoxide (DMSO) | ~30 | Ambient |

| Dimethylformamide (DMF) | ~30 | Ambient |

Data sourced from publicly available safety data sheets.[1]

Table 2: Mole Fraction Solubility of 1,5-Dinitronaphthalene in Various Organic Solvents at Different Temperatures

| Solvent | 273.15 K | 283.15 K | 293.15 K | 303.15 K | 313.15 K |

| Acetonitrile | 0.000189 | 0.000293 | 0.000441 | 0.000652 | 0.000941 |

| Ethanol | 0.000078 | 0.000118 | 0.000174 | 0.000251 | 0.000356 |

| Trichloromethane | 0.001573 | 0.002166 | 0.002934 | 0.003918 | 0.005168 |

| 1-Propanol | 0.000103 | 0.000154 | 0.000227 | 0.000328 | 0.000468 |

| Acetone | 0.000439 | 0.000652 | 0.000947 | 0.001351 | 0.001897 |

| Toluene | 0.000624 | 0.000911 | 0.001297 | 0.001815 | 0.002511 |

| Ethyl acetate | 0.000439 | 0.000651 | 0.000944 | 0.001345 | 0.001888 |

| Ethylbenzene | 0.000341 | 0.000508 | 0.000741 | 0.001064 | 0.001509 |

Data adapted from a study on the solubility of 1,5-dinitronaphthalene.[2]

Based on this data, it is reasonable to predict that this compound will exhibit moderate to good solubility in polar aprotic solvents like DMSO, DMF, and acetone, as well as in chlorinated solvents and aromatic hydrocarbons. Its solubility in alcohols is expected to be lower.

Stability of this compound in Organic Solvents

The stability of nitro-PAHs in organic solvents is influenced by several factors, including the solvent itself, light exposure, and temperature. Photodegradation is a common degradation pathway for many PAHs and their derivatives.[3]

Studies on various PAHs have shown that they can undergo transformations when exposed to light in organic solvents.[3] Therefore, it is crucial to store solutions of this compound protected from light, especially when long-term stability is required. The choice of solvent can also play a role, with some solvents potentially participating in degradation reactions under certain conditions. For instance, the stability of some pesticides has been shown to vary significantly between different organic solvents.

Experimental Protocols

To obtain precise and reliable data for a specific this compound isomer, experimental determination of its solubility and stability is essential. The following sections outline detailed methodologies for these key experiments.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the this compound solid is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Stability Assessment: HPLC-Based Degradation Study

To assess the stability of this compound in a particular solvent, a time-course study monitoring its concentration under specific conditions (e.g., temperature, light exposure) is performed.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound of a known concentration is prepared in the organic solvent of interest.

-

Storage Conditions: Aliquots of the stock solution are stored in sealed vials under controlled conditions. For example, to assess photostability, one set of vials is exposed to a light source (e.g., a photostability chamber) while a control set is kept in the dark at the same temperature.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), a vial from each condition is removed.

-

Analysis: The concentration of this compound in each sample is determined by HPLC. The chromatograms should also be inspected for the appearance of new peaks, which would indicate the formation of degradation products.

-

Data Analysis: The percentage of the initial concentration remaining at each time point is calculated. The degradation kinetics (e.g., half-life) can be determined by plotting the concentration versus time.

Caption: Experimental workflow for stability assessment.

Conclusion

While direct, quantitative data for the solubility and stability of this compound in organic solvents remains to be published, a systematic approach based on the behavior of analogous compounds and established experimental protocols can provide the necessary insights for researchers. This guide offers a framework for predicting solubility trends and a detailed blueprint for the experimental determination of these critical parameters. By following these methodologies, scientists and drug development professionals can confidently characterize the physicochemical properties of this compound, paving the way for its successful application in their research and development endeavors. It is strongly recommended that experimental validation be performed for the specific isomer of interest to obtain accurate and reliable data.

References

The Carcinogenic Potential of Dimethylnitrophenanthrene Isomers: A Toxicological and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylnitrophenanthrene isomers, a subclass of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are of significant toxicological interest due to their structural similarity to known carcinogens. While direct experimental evidence on the carcinogenicity of specific this compound isomers remains limited, this technical guide synthesizes current knowledge from structurally related compounds to provide a comprehensive overview of their potential carcinogenic properties. This document details probable metabolic activation pathways, potential for DNA adduct formation, and inferred carcinogenic mechanisms. All quantitative data from analogous compounds are presented in structured tables, and detailed experimental methodologies from key studies are provided to aid in future research design. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of the potential toxicological profile of these compounds.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental pollutants originating from incomplete combustion processes and are also formed through atmospheric reactions of parent PAHs with nitrogen oxides.[1] Many nitro-PAHs are recognized as potent mutagens and carcinogens.[1] The addition of methyl groups to the aromatic structure can further influence their metabolic activation and carcinogenic potency. This guide focuses on the potential carcinogenic properties of this compound isomers, a group of compounds for which direct carcinogenicity data is scarce. By examining the established metabolic pathways and carcinogenic effects of structurally similar compounds, such as nitrophenanthrenes and methylated PAHs, we can infer the likely toxicological profile of this compound isomers and identify critical areas for future research.

Inferred Metabolic Activation and Carcinogenesis

The carcinogenicity of most PAHs and nitro-PAHs is dependent on their metabolic activation to reactive electrophiles that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[2] If these adducts are not repaired, they can lead to mutations during DNA replication, a critical step in the initiation of cancer.[3]

Two primary pathways are implicated in the metabolic activation of nitro-PAHs:

-

Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive N-hydroxyarylamine. This N-hydroxy metabolite can be further activated by esterification (e.g., acetylation or sulfation) to form a highly reactive species that readily forms DNA adducts.[4]

-

Ring Oxidation: This pathway is analogous to the activation of parent PAHs and involves cytochrome P450 monooxygenases, which can lead to the formation of diol epoxides. For nitro-PAHs, a combination of ring oxidation and nitroreduction can also occur.[4]

For alkylated PAHs, such as retene (1-methyl-7-isopropyl-phenanthrene), metabolic activation can also proceed through an ortho-quinone pathway, which does not involve the formation of a diol-epoxide.[5] This suggests that this compound isomers may also be activated through multiple, potentially competing, metabolic pathways.

Suggested Metabolic Pathway for Nitrophenanthrenes

Based on studies of nitrophenanthrene metabolism, a likely activation pathway for this compound isomers can be proposed. This pathway involves initial ring oxidation by cytochrome P450 enzymes (CYP1A), followed by nitration, and subsequent epoxide formation.

Quantitative Carcinogenicity Data from Analogous Compounds

Direct quantitative data on the tumorigenicity of this compound isomers is not currently available in the published literature. However, studies on the carcinogenicity of related nitro-PAHs provide valuable insights into their potential potency. The following table summarizes tumorigenicity data for 1-nitropyrene, a well-studied carcinogenic nitro-PAH.

| Compound | Species/Strain | Route of Administration | Total Dose (mmol/kg) | Tumor Type | Mean No. of Tumors/Mouse (± SD) | Reference |

| 1-Nitropyrene | A/J Mice | Intraperitoneal | 6.44 | Lung | 1.3 ± 1.0 | [6] |

| Trioctanoin (Control) | A/J Mice | Intraperitoneal | N/A | Lung | 0.3 ± 0.6 | [6] |

Table 1: Tumorigenicity of 1-Nitropyrene in A/J Mice [6]

Experimental Protocols from Key Studies

To facilitate future research on this compound isomers, this section details the experimental protocol used in the tumorigenicity study of 1-nitropyrene in A/J mice.

Tumorigenicity Assay of 1-Nitropyrene in A/J Mice

-

Animal Model: Male and female A/J mice.[6]

-

Test Substance and Vehicle: 1-nitropyrene dissolved in trioctanoin.[6]

-

Dosing Regimen: Intraperitoneal (i.p.) injections. Four groups of 28-32 mice received total doses of 0.71 mmol/kg, 2.14 mmol/kg, or 6.44 mmol/kg of 1-nitropyrene, or the vehicle (trioctanoin) alone.[6]

-

Duration: The study duration was not explicitly stated, but mice were monitored for tumor development.[6]

-

Endpoint: The number of lung tumors per mouse was determined.[6]

-

Statistical Analysis: The significance of the difference in tumor multiplicity between the treated and control groups was evaluated.[6]

Signaling Pathways in Nitro-PAH Carcinogenesis

The carcinogenic effects of nitro-PAHs are mediated through their interaction with cellular signaling pathways that control cell proliferation, survival, and apoptosis. While specific pathways affected by this compound isomers are unknown, general pathways implicated in chemical carcinogenesis are relevant. DNA damage induced by nitro-PAH adducts can activate stress response pathways, such as the p53 signaling pathway, leading to cell cycle arrest or apoptosis. However, if these mechanisms fail, mutations in key oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53) can drive uncontrolled cell growth.

Conclusion and Future Directions

While direct evidence is lacking, the structural similarity of this compound isomers to known carcinogenic nitro-PAHs strongly suggests they possess carcinogenic potential. The metabolic activation of these compounds likely proceeds through nitroreduction and/or ring oxidation, leading to the formation of DNA adducts that can initiate carcinogenesis. Future research should prioritize in vivo carcinogenicity studies of specific this compound isomers to provide definitive data on their tumorigenic potential. Furthermore, detailed metabolic studies are required to identify the specific enzymes and pathways involved in their activation and detoxification. Elucidating the precise signaling pathways disrupted by these compounds will also be crucial for a comprehensive risk assessment and for the development of potential preventative or therapeutic strategies. The experimental protocols and comparative data presented in this guide provide a foundational framework for these much-needed investigations.

References

- 1. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paper Details | Paper Digest [paperdigest.org]

- 4. researchgate.net [researchgate.net]

- 5. Potential Metabolic Activation of a Representative C4-Alkylated Polycyclic Aromatic Hydrocarbon Retene (1-Methyl-7-isopropyl-phenanthrene) Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethylnitrophenanthrene

Introduction

Dimethylnitrophenanthrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are of significant interest to researchers in environmental science and toxicology due to their potential mutagenic and carcinogenic properties. Accurate and sensitive quantification of these compounds is crucial for assessing environmental contamination and human exposure. This application note details a robust HPLC method for the analysis of Dimethylnitrophenanthrene, adaptable for various sample matrices. The method utilizes a reversed-phase HPLC system coupled with fluorescence detection after a post-column reduction, or UV-Vis detection.

Principle

The separation of this compound is achieved on a C18 stationary phase. The mobile phase consists of a gradient of acetonitrile and water, which allows for the effective elution and separation of the analyte from other matrix components. For enhanced sensitivity and selectivity, a post-column reduction of the nitro group to a fluorescent amine group can be employed, followed by fluorescence detection.[1][2][3] Alternatively, UV-Vis detection can be used for quantification.

Experimental Protocols

1. Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid matrix such as soil or food.[3][4][5] The user should optimize the protocol for their specific sample type.

-

Extraction:

-

Weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.

-

Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or acetonitrile).

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 30 minutes.[6]

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant into a clean glass tube.

-

Repeat the extraction process (steps 2-6) two more times, combining the supernatants.

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a 50:50 (v/v) methanol:water solution to remove polar interferences.

-

Elute the this compound with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

-

2. HPLC Analysis

The following HPLC conditions are a starting point and may require optimization for specific isomers of this compound and the particular HPLC system being used.

| Parameter | Recommended Conditions |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 50% B; 5-20 min: 50-100% B (linear); 20-25 min: 100% B; 25.1-30 min: 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | Fluorescence: Excitation/Emission wavelengths to be optimized for the specific aminophenanthrene derivative. A typical starting point could be in the range of Ex: 250 nm, Em: 420 nm.[3] UV-Vis: Diode Array Detector (DAD) monitoring at 254 nm. |

| Post-Column Reduction (for Fluorescence Detection) | An on-line reduction column packed with a suitable catalyst (e.g., platinum-coated alumina) can be used to convert the nitro group to an amine before the fluorescence detector.[7] |

3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should bracket the expected concentration of the samples. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The quantitative data for the HPLC method is summarized in the table below.

| Parameter | Value |

| Column Type | C18 Reversed-Phase |

| Column Dimensions | 4.6 x 250 mm |

| Particle Size | 5 µm |

| Mobile Phase | Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Method | Fluorescence (with post-column reduction) or UV-Vis (DAD) |

| Typical Retention Time | To be determined experimentally |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Visualization

The following diagram illustrates the experimental workflow for the analysis of this compound.

This application note provides a comprehensive and detailed protocol for the analysis of this compound by HPLC. The method is sensitive, robust, and can be adapted for a variety of sample matrices. The provided workflow and tabulated data offer a clear guide for researchers and scientists in the fields of environmental and analytical chemistry. Further method development and validation are recommended for specific applications and to meet regulatory requirements.

References

- 1. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cdc.gov [cdc.gov]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

Application Note & Protocol: Detection of Dimethylnitrophenanthrene by Gas Chromatography-Mass Spectrometry

This document provides a detailed protocol for the detection and quantification of Dimethylnitrophenanthrene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Dimethylnitrophenanthrenes are nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds that have garnered significant attention due to their potential carcinogenic and mutagenic properties.[1][2] Accurate and sensitive detection methods are crucial for assessing their presence in various matrices, including environmental samples and biological systems. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly selective technique for the analysis of these compounds.[1] This protocol outlines the sample preparation, GC-MS parameters, and data analysis steps for the determination of this compound.

Experimental Protocol

Sample Preparation (for Soil and Sediment Samples)